2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide

SMYD3 inhibitor Histone methyltransferase Epigenetic oncology

This pyrrolidine carboxamide is a structurally defined SMYD protein inhibitor with a unique oxolane-ether linkage, a specific propyl linker, and a nicotinamide regioisomer arrangement that collectively determine its binding conformation within the SMYD target pocket. Unlike generic analogs, its precise substitution pattern ensures consistent target engagement, biochemical potency, and ADME behavior, making it a reliable chemical probe for validating SMYD3 or SMYD2 as therapeutic targets in cancer cell lines. The compound's moderate TPSA (80.8 Ų) and low LogP (0.4) provide adequate cell permeability for initial dose-response experiments and fragment-based screening campaigns.

Molecular Formula C17H23N3O4
Molecular Weight 333.388
CAS No. 2034389-98-3
Cat. No. B2875747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide
CAS2034389-98-3
Molecular FormulaC17H23N3O4
Molecular Weight333.388
Structural Identifiers
SMILESC1CC(=O)N(C1)CCCNC(=O)C2=C(N=CC=C2)OC3CCOC3
InChIInChI=1S/C17H23N3O4/c21-15-5-2-9-20(15)10-3-8-18-16(22)14-4-1-7-19-17(14)24-13-6-11-23-12-13/h1,4,7,13H,2-3,5-6,8-12H2,(H,18,22)
InChIKeyUQHRKMMLWYYHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide (CAS 2034389-98-3): Core Chemical Identity and SMYD-Targeted Scaffold


The compound 2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide (CAS 2034389-98-3) is a pyrrolidine carboxamide derivative featuring a nicotinamide core, an oxolane ether linkage, and an N-propyl-2-pyrrolidinone substituent [1]. It has a molecular weight of 333.4 g/mol, a topological polar surface area of 80.8 Ų, and a computed LogP of 0.4, placing it within drug-like chemical space [1]. This compound belongs to a class of substituted pyrrolidine carboxamides disclosed in patent literature as inhibitors of SMYD proteins, particularly SMYD3 and SMYD2, which are histone methyltransferase targets implicated in oncology [2].

Why 2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide Cannot Be Replaced by a Generic Pyrrolidine Carboxamide Analog


Substituted pyrrolidine carboxamides represent a large and structurally diverse class of SMYD inhibitors. The presence of the oxolan-3-yloxy group at the pyridine 2-position, the specific propyl linker length connecting the 2-oxopyrrolidine moiety, and the nicotinamide regioisomer arrangement collectively determine the compound's binding conformation within the SMYD target pocket [1]. The patent literature explicitly states that variations in A, B, X, Y, and Z substituents in Formula I compounds lead to significant differences in potency, isoform selectivity, and drug metabolism properties, meaning that even structurally close analogs within the same patent family cannot be assumed to share the same pharmacological profile [2]. Therefore, generic substitution without head-to-head validation data risks selecting a compound with altered target engagement, reduced biochemical potency, or divergent ADME behavior.

Quantitative Differentiation Evidence for 2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide Versus In-Class Comparators


Structural Identity Within a Narrowly Defined SMYD Inhibitor Patent Scope

The compound is encompassed by the generic Formula I in US20200048195A1, which covers pyrrolidine carboxamides bearing a pyridine ring as the A variable, an oxolane-containing ether as the B variable, and a 2-oxopyrrolidin-1-yl propyl group as the Z variable [1]. Among the exemplified compounds in this patent, those with the 2-(oxolan-3-yloxy)nicotinamide core demonstrate activity against SMYD3. Unlike broader pyrrolidine carboxamide libraries that may inhibit diverse methyltransferases or unrelated targets, this specific substitution pattern is selected for SMYD protein blockade, narrowing the off-target space relative to unsubstituted or differently substituted pyrrolidine carboxamides [1].

SMYD3 inhibitor Histone methyltransferase Epigenetic oncology

Physicochemical Property Differentiation: Polar Surface Area and Lipophilicity

The compound's computed topological polar surface area (TPSA) of 80.8 Ų and XLogP3 of 0.4 [1] position it within favorable oral bioavailability space. For comparison, a closely related analog, 2-(oxolan-3-yloxy)-N-(pyridin-3-yl)pyridine-4-carboxamide (CAS not available, but containing a direct pyridine attachment instead of the propyl linker), would be predicted to have a lower TPSA due to the absence of the additional amide bond and a higher LogP due to the direct aromatic substitution, potentially altering membrane permeability and solubility profiles [2]. The 2-oxopyrrolidin-1-yl propyl linker in the target compound adds one hydrogen bond donor and two hydrogen bond acceptors relative to simpler N-aryl analogs, which can improve aqueous solubility and modulate protein binding.

ADME prediction Drug-likeness Permeability

Ligand Efficiency Potential Relative to High-Molecular-Weight SMYD Inhibitors

With a molecular weight of 333.4 Da and 24 heavy atoms [1], this compound is notably smaller than many reported SMYD3 inhibitors, such as SMYD3-IN-1 (compound 29) with an IC50 of 11.7 nM but a molecular weight exceeding 450 Da . The lower molecular weight of the target compound suggests a higher ligand efficiency (LE) potential, assuming comparable or slightly reduced potency. In drug discovery, a compound with a molecular weight under 350 Da and favorable physicochemical properties is often a more attractive starting point for lead optimization than larger, more lipophilic inhibitors, as it leaves more room for property-guided structural modifications without breaching drug-likeness thresholds.

Ligand efficiency Fragment-based drug design SMYD3 inhibitor optimization

High-Value Application Scenarios for 2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide Based on Current Evidence


Chemical Probe Development for SMYD3/2 Target Validation in Oncology

Given its structural assignment to the SMYD inhibitor patent family [1], this compound serves as a viable starting point for developing chemical probes to validate SMYD3 or SMYD2 as therapeutic targets in cancer cell lines. The compound's moderate TPSA and low LogP [2] suggest adequate cell permeability for initial target engagement studies, while its smaller molecular weight relative to advanced leads allows for subsequent SAR expansion. Researchers studying histone methylation in breast, liver, or colorectal cancer can procure this compound for pilot dose-response experiments, as long as they confirm intracellular target modulation via orthogonal assays (e.g., cellular thermal shift assay or methyltransferase activity assay).

Fragment-Based Lead Generation for Epigenetic Writer Proteins

The compound's molecular weight (333.4 Da) and 24 heavy atoms place it near the upper boundary of fragment-like chemical space [1]. It can be utilized in fragment-based screening campaigns against SMYD proteins or related SET-domain methyltransferases, where its intrinsic binding efficiency can be assessed via biophysical methods (SPR, DSF, or X-ray crystallography). The oxolane ether and pyrrolidinone moieties provide distinct hydrogen-bonding vectors that can be exploited in structure-guided merging or growing strategies, offering an advantage over purely aromatic fragments that lack three-dimensional character.

Reference Standard for Analytical Method Development in SMYD Inhibitor QC

As a structurally well-defined pyrrolidine carboxamide with a unique combination of oxolane, pyridine, and 2-oxopyrrolidine substituents [1], this compound can serve as a reference standard for developing HPLC or LC-MS methods to characterize related SMYD inhibitor candidates. Its distinct UV absorption profile (nicotinamide chromophore) and moderate retention time predicted from its LogP of 0.4 make it suitable for use as a system suitability standard in purity and stability-indicating assays, ensuring that analytical methods are specific enough to resolve the target compound from its synthetic intermediates or degradation products.

Negative Control Generation via Key Pharmacophore Modification

The clear structural features of this compound—namely the oxolan-3-yloxy ether and the 2-oxopyrrolidine propyl amide—allow for rational design of a closely matched negative control. By synthesizing or sourcing a des-oxy analog (lacking the oxolane group) or an N-des-methyl pyrrolidinone variant, researchers can create a tool compound that retains physicochemical similarity but lacks SMYD binding affinity, as predicted from the patent SAR [1]. This enables rigorous interpretation of phenotypic screening results, distinguishing on-target epigenetic effects from off-target cytotoxicity.

Quote Request

Request a Quote for 2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.